Bcr-abl Inhibitor II

Description

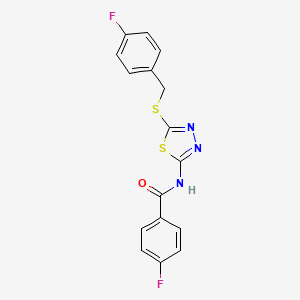

Structure

3D Structure

Properties

Molecular Formula |

C16H11F2N3OS2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |

InChI Key |

ZDYQINDXPNAOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of Allosteric Inhibition: A Technical Guide to the Mechanism of Action of Second-Generation Bcr-Abl Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, often driven by mutations in the ATP-binding site of the Abl kinase domain, has necessitated the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the mechanism of action of a key class of second-generation Bcr-Abl inhibitors: allosteric inhibitors. We will focus on prototypical molecules such as GNF-2 and the clinically approved Asciminib (ABL001), detailing their unique mode of action, the downstream signaling pathways they modulate, and the key experimental protocols used to characterize their activity.

The Allosteric Mechanism: A Paradigm Shift in Bcr-Abl Inhibition

Unlike first and some second-generation TKIs that competitively bind to the ATP-binding site of the Abl kinase domain, allosteric inhibitors target a distinct and highly specific pocket: the myristoyl pocket.[1][2] This non-ATP competitive mechanism of action provides a significant advantage in overcoming resistance mutations that affect the ATP-binding cleft.[3]

The native c-Abl protein is subject to a natural autoinhibitory regulation where the N-terminal myristoylated cap binds to the myristoyl pocket within the C-lobe of the kinase domain. This interaction induces and stabilizes a closed, inactive conformation of the kinase.[4] In the Bcr-Abl fusion protein, the N-terminal cap of Abl is replaced by the Bcr fragment, leading to the loss of this autoinhibitory mechanism and resulting in constitutive kinase activity.[3]

Allosteric inhibitors, such as GNF-2 and Asciminib, are designed to mimic the function of the myristoyl group.[2][5] By binding to the myristoyl pocket, these inhibitors induce a conformational change in the Bcr-Abl protein, effectively restoring the autoinhibitory state and locking the kinase in an inactive conformation.[2][5] This allosteric modulation prevents the kinase from adopting the active conformation required for ATP binding and substrate phosphorylation, thereby inhibiting its oncogenic signaling.

dot

Caption: Mechanism of Bcr-Abl allosteric inhibition.

Impact on Downstream Signaling Pathways

The constitutive kinase activity of Bcr-Abl drives the activation of a complex network of downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis. Allosteric inhibition of Bcr-Abl effectively shuts down these oncogenic signals. The key pathways affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Bcr-Abl activates RAS, which in turn activates the RAF/MEK/ERK cascade. Allosteric inhibitors block the initial activation of this pathway by inhibiting Bcr-Abl.[6][7]

-

PI3K/AKT/mTOR Pathway: This pathway is a major driver of cell survival and proliferation. Bcr-Abl activates PI3K, leading to the activation of AKT and its downstream effector mTOR. Allosteric inhibition of Bcr-Abl prevents the activation of this pro-survival pathway.[6][8]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell survival. Bcr-Abl can lead to the constitutive activation of STAT5. Allosteric inhibitors have been shown to reduce the phosphorylation of STAT5, a key downstream effector of Bcr-Abl.[9][10]

A crucial biomarker for assessing Bcr-Abl kinase activity in cells is the phosphorylation of CrkL (Crk-like protein). CrkL is a direct substrate of Bcr-Abl, and its phosphorylation status is a reliable indicator of Bcr-Abl kinase activity. Treatment with allosteric inhibitors leads to a dose-dependent decrease in the phosphorylation of CrkL.[10]

dot

Caption: Bcr-Abl downstream signaling pathways.

Quantitative Data on Allosteric Inhibitors

The potency of allosteric inhibitors has been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data for GNF-2 and GNF-5.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| GNF-2 | Cell Proliferation | Ba/F3 p210 | 138 | [11] |

| Cell Proliferation | K562 | 273 | [10] | |

| Cell Proliferation | SUP-B15 | 268 | [10] | |

| Cellular Tyrosine Phosphorylation | Bcr-Abl | 267 | [11] | |

| Cell Proliferation | Ba/F3 p210 E255V | 268 | [10] | |

| Cell Proliferation | Ba/F3 p185 Y253H | 194 | [10] | |

| GNF-5 | Biochemical | Wild-type Abl | 220 | [12][13] |

| Cell Proliferation | Ba/F3 wt-Bcr-Abl | 430 | [12] | |

| Cell Proliferation | Ba/F3 E255K | 580 | [12] |

Detailed Experimental Protocols

The characterization of Bcr-Abl allosteric inhibitors relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Bcr-Abl Kinase Assay

This assay directly measures the enzymatic activity of Bcr-Abl and its inhibition by test compounds.

Materials:

-

Purified recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)

-

Allosteric inhibitor (e.g., GNF-2)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)

-

Detection reagent (e.g., TMB for HRP)

-

Plate reader

Protocol:

-

Prepare serial dilutions of the allosteric inhibitor in kinase buffer.

-

In a microplate, add the Bcr-Abl enzyme to each well.

-

Add the diluted inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-tyrosine specific antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the IC50 value of the inhibitor by plotting the signal against the inhibitor concentration.

dot

Caption: In Vitro Bcr-Abl Kinase Assay Workflow.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on Bcr-Abl for their survival and growth.

Materials:

-

Ba/F3 cells engineered to express Bcr-Abl

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Allosteric inhibitor

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

-

Luminometer or spectrophotometer

Protocol:

-

Seed the Bcr-Abl expressing Ba/F3 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.

-

Prepare serial dilutions of the allosteric inhibitor in the culture medium.

-

Add the diluted inhibitor or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the IC50 value of the inhibitor by plotting the signal against the inhibitor concentration.

dot

Caption: Ba/F3 Cell Proliferation Assay Workflow.

Western Blot Analysis of Phospho-CrkL

This assay is used to determine the effect of the inhibitor on the phosphorylation of a key Bcr-Abl substrate in a cellular context.

Materials:

-

Bcr-Abl expressing cells (e.g., K562 or Ba/F3-p210)

-

Allosteric inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat Bcr-Abl expressing cells with various concentrations of the allosteric inhibitor for a specific time (e.g., 2 hours).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total CrkL antibody to confirm equal loading.

Conclusion

Allosteric inhibitors of Bcr-Abl represent a significant advancement in the treatment of CML, offering a distinct mechanism of action that can overcome resistance to traditional ATP-competitive inhibitors. By targeting the myristoyl pocket and inducing an inactive conformation of the Bcr-Abl kinase, these compounds effectively shut down the oncogenic signaling pathways that drive leukemia. The experimental protocols detailed in this guide provide a framework for the continued research and development of this promising class of targeted therapies.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]

- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 5. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]

- 8. ibidi.com [ibidi.com]

- 9. Subcellular localization of Bcr, Abl, and Bcr-Abl proteins in normal and leukemic cells and correlation of expression with myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. wang.ucsd.edu [wang.ucsd.edu]

- 13. immunostep.com [immunostep.com]

The Discovery and Development of BCR-ABL Inhibitor II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BCR-ABL Inhibitor II, a significant molecule in the landscape of targeted cancer therapy. This document details its mechanism of action as a Type II inhibitor of the BCR-ABL kinase, presents comparative quantitative data with other prominent inhibitors, and provides detailed protocols for key experimental assays. Visual diagrams are included to illustrate complex signaling pathways and experimental workflows.

Introduction to BCR-ABL and Targeted Inhibition

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). Its uncontrolled kinase activity leads to the hyperproliferation of hematopoietic cells and the inhibition of apoptosis, hallmarks of cancer. The development of small molecule inhibitors targeting the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.

BCR-ABL inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors, such as this compound, bind to the "DFG-out" inactive conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode offers a high degree of selectivity and potency.

This compound: A Profile

This compound, chemically identified as {5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole}, is a cell-permeable compound that functions as an ATP-competitive inhibitor. It demonstrates potent inhibition of the Abl tyrosine kinase with a Ki of 44 nM and also targets the c-Src kinase with a Ki of 354 nM. Its CAS number is 607702-99-8. While detailed public information on the specific discovery and development history of this particular inhibitor is limited, its chemical structure and inhibitory profile are characteristic of rationally designed kinase inhibitors.

The general discovery process for such inhibitors often involves high-throughput screening of chemical libraries against the target kinase, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

This compound, as a Type II inhibitor, stabilizes the inactive "DFG-out" conformation of the ABL kinase domain. By occupying the ATP-binding pocket in this conformation, it prevents the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of BCR-ABL's catalytic activity effectively shuts down the aberrant signaling cascades that drive CML pathogenesis.

The constitutively active BCR-ABL kinase activates a multitude of downstream signaling pathways crucial for leukemic cell proliferation, survival, and adhesion. These include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By inhibiting the primary driver, BCR-ABL, these downstream pathways are effectively silenced.

BCR-ABL Signaling Pathways

The following diagram illustrates the general mechanism of Type II inhibition of the ABL kinase.

Mechanism of Type II BCR-ABL Inhibition

Quantitative Data for BCR-ABL Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to other well-established Type II inhibitors. IC50 and Ki values are crucial metrics for evaluating and comparing the efficacy of kinase inhibitors.

| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference |

| This compound | c-Abl | Biochemical (Ki) | 44 | [Vendor Data] |

| c-Src | Biochemical (Ki) | 354 | [Vendor Data] | |

| Imatinib | c-Abl | Biochemical (IC50) | 400 | [1] |

| BCR-ABL | Cellular (IC50) | ~500 | [2] | |

| Nilotinib | c-Abl | Biochemical (IC50) | 28 | [1] |

| BCR-ABL | Biochemical (IC50) | 20-60 | [3] | |

| Dasatinib | c-Abl | Biochemical (IC50) | 9 | [1] |

| BCR-ABL | Cellular (IC50) | <1 | [4] | |

| Ponatinib | Native ABL | Biochemical (IC50) | 0.37 | [5] |

| BCR-ABL (T315I) | Biochemical (IC50) | 2.0 | [5] |

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the activity of a purified kinase and the inhibitory effect of a compound.

Materials:

-

Purified recombinant ABL kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., Abltide)

-

ATP solution

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, ATP, and inhibitors to their desired working concentrations in kinase buffer. The final ATP concentration is typically at or near the Km for the kinase.

-

Assay Setup: In a 384-well plate, add in the following order:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of enzyme solution.

-

2 µL of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Read Luminescence: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

In Vitro Kinase Assay Workflow

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability in response to a test compound.[6][7][8]

Materials:

-

Leukemia cell line (e.g., K-562, Ba/F3-p210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of the inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Assay (Methylcellulose-based)

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and long-term survival, which is particularly relevant for cancer stem-like cells.[9][10]

Materials:

-

Primary CML cells or a CML cell line

-

Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

This compound (or other test compounds)

-

35 mm culture dishes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the hematopoietic cells.

-

Treatment: Incubate the cells with various concentrations of the inhibitor in liquid culture for a defined period (e.g., 24 hours).

-

Plating in Methylcellulose: Wash the cells to remove the inhibitor and resuspend them in IMDM. Mix the cell suspension with the methylcellulose medium containing cytokines.

-

Dispensing: Dispense the cell/methylcellulose mixture into 35 mm culture dishes (typically in duplicate or triplicate for each condition).

-

Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days, allowing colonies to form.

-

Colony Counting: Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of more than 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a potent Type II inhibitor of the BCR-ABL kinase. Its mechanism of action, targeting the inactive conformation of the kinase, provides a basis for its therapeutic potential in CML. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and similar compounds. While the specific discovery and development history of this compound is not extensively documented in the public domain, its properties are representative of a class of molecules that has fundamentally changed the treatment paradigm for CML. Further research into the nuanced interactions of such inhibitors with both wild-type and mutant forms of BCR-ABL will continue to drive the development of next-generation targeted therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

- 10. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to the Bcr-Abl Kinase: Focus on the Binding Site of Bcr-Abl Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcr-Abl oncoprotein, a key target in the treatment of Chronic Myeloid Leukemia (CML), with a specific focus on the binding interactions of Bcr-Abl Inhibitor II. This document details the signaling pathways mediated by Bcr-Abl, the mechanism of action of ATP-competitive inhibitors, and presents available quantitative data and generalized experimental protocols relevant to the study of such inhibitors.

Introduction to the Bcr-Abl Oncoprotein

The fusion protein Bcr-Abl is the product of a reciprocal translocation between chromosome 9 and 22, an abnormality known as the Philadelphia chromosome. This event leads to the constitutive activation of the Abl1 tyrosine kinase, a non-receptor tyrosine kinase, driving aberrant downstream signaling. This uncontrolled kinase activity is a primary driver of cell proliferation and survival in CML. The Bcr-Abl protein activates several key signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which collectively contribute to the malignant phenotype by promoting cell cycle progression and inhibiting apoptosis.

This compound: An ATP-Competitive Inhibitor

This compound, chemically identified as {5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole}, is a cell-permeable compound that targets the ATP-binding site of the Abl kinase domain.[1] By occupying this site, it prevents the binding of ATP, thereby inhibiting the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. This mode of action effectively blocks the oncogenic signaling cascades initiated by the constitutively active kinase.

Mechanism of Action

As an ATP-competitive inhibitor, this compound vies with endogenous ATP for the binding pocket within the catalytic domain of the Abl kinase. The binding of the inhibitor stabilizes a conformation of the kinase that is unable to perform its catalytic function, thus halting the signaling cascade that leads to leukemogenesis. This targeted approach offers a high degree of specificity and has been a successful strategy in the development of anti-cancer therapeutics.

Quantitative Data

The inhibitory potency of this compound has been quantified through biochemical assays. The dissociation constant (Ki) provides a measure of the inhibitor's binding affinity to its target kinase.

| Target Kinase | Inhibitor | Ki (nM) | Reference |

| Abl | This compound | 44 | [1] |

| c-Src | This compound | 354 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section provides generalized methodologies for key experiments typically employed in the study of Bcr-Abl kinase inhibitors.

In Vitro Kinase Assay (Illustrative Protocol)

This protocol describes a common method to determine the inhibitory activity of a compound against the Abl kinase.

Objective: To measure the in vitro potency (e.g., IC50 or Ki) of an inhibitor against purified Abl kinase.

Materials:

-

Recombinant human Abl kinase domain

-

Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Streptavidin-coated microplates

-

Phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., HRP or a fluorophore)

-

Detection substrate (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In the wells of a microplate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a solution of Abl kinase and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-tyrosine specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Illustrative Protocol)

This protocol outlines a common method to assess the effect of an inhibitor on the proliferation of Bcr-Abl-positive cancer cells.

Objective: To determine the cytotoxic or cytostatic effect (e.g., GI50) of an inhibitor on a Bcr-Abl-dependent cell line.

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Complete cell culture medium

-

Test inhibitor dissolved in DMSO

-

Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well cell culture plates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed the Bcr-Abl positive cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Bcr-Abl Signaling Pathways

The following diagram illustrates the major signaling pathways activated by the constitutively active Bcr-Abl kinase.

Caption: Bcr-Abl signaling network leading to cell proliferation and survival.

Mechanism of ATP-Competitive Inhibition

This diagram illustrates the principle of ATP-competitive inhibition of the Abl kinase.

Caption: ATP-competitive inhibition of Abl kinase by this compound.

Illustrative Experimental Workflow: In Vitro Kinase Assay

The following workflow demonstrates the key steps in an in vitro kinase assay to determine inhibitor potency.

Caption: Workflow for a typical in vitro Abl kinase inhibition assay.

Conclusion

This compound is a potent, ATP-competitive inhibitor of the Abl kinase. Its mechanism of action, targeting the ATP-binding site, is a well-established and effective strategy for inhibiting the oncogenic activity of the Bcr-Abl fusion protein. While detailed data on its activity against a wide range of resistant mutants and specific experimental protocols are limited in the public domain, the generalized information provided in this guide serves as a valuable resource for researchers in the field of CML therapy and kinase inhibitor development. Further studies are warranted to fully elucidate the therapeutic potential of this and similar compounds.

References

An In-depth Technical Guide to the Bcr-Abl Allosteric Myristoyl Pocket

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the allosteric binding pocket of the Bcr-Abl oncoprotein, a critical target in the treatment of Chronic Myeloid Leukemia (CML). We will delve into the molecular mechanisms, quantitative binding data, and key experimental protocols relevant to the development of allosteric inhibitors, with a focus on pioneering and clinically approved agents.

Introduction: A Paradigm Shift in Kinase Inhibition

Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation.[1][2] For years, the standard of care has revolved around ATP-competitive tyrosine kinase inhibitors (TKIs) that target the catalytic site of the Abl kinase domain.[3] While highly effective, the emergence of resistance, often through point mutations in the ATP-binding site (like the formidable T315I "gatekeeper" mutation), has necessitated alternative therapeutic strategies.[4][5]

A groundbreaking approach has been the development of allosteric inhibitors that bind to a site distinct from the active site.[6] These agents target the myristoyl pocket of the Abl kinase domain.[4][7][8] In the native c-Abl protein, this pocket binds an N-terminal myristoyl group, which induces a conformational change that locks the kinase in an inactive, auto-inhibited state.[4] The Bcr-Abl fusion protein lacks this N-terminal regulatory cap, leading to constitutive kinase activity.[4][9] Allosteric inhibitors functionally mimic this natural regulatory mechanism, providing a novel and powerful method to shut down the oncogenic kinase.[4][7]

The Allosteric Myristoyl Pocket: A Druggable Regulatory Site

The myristoyl pocket is a hydrophobic cavity located on the C-terminal lobe of the Abl kinase domain, distant from the ATP-binding cleft.[5] The binding of an allosteric inhibitor to this pocket stabilizes an inactive conformation of the kinase, effectively restoring the auto-inhibitory mechanism lost in the Bcr-Abl fusion.[4][7][10] This mechanism is fundamentally different from ATP-competitive inhibitors, which directly block the catalytic function.[3]

Key advantages of targeting the myristoyl pocket include:

-

Overcoming Resistance: These inhibitors remain effective against many ATP-site mutations that confer resistance to traditional TKIs, including the T315I mutation.[4][6]

-

High Specificity: The myristoyl pocket is less conserved across the kinome than the ATP-binding site, allowing for the development of highly selective inhibitors with fewer off-target effects.[7][11]

-

Synergistic Potential: Co-administration of allosteric and ATP-competitive inhibitors can lead to synergistic effects and suppress the emergence of resistance mutations at either site.[5][6]

Key Allosteric Inhibitors and Quantitative Data

The development of Bcr-Abl allosteric inhibitors has been led by two key compounds: GNF-2, the initial proof-of-concept molecule, and Asciminib (ABL001), the first such inhibitor to receive FDA approval.[6][8][12]

Asciminib (ABL001)

Asciminib is a potent and selective allosteric inhibitor that binds tightly to the myristoyl pocket.[4][7] It has demonstrated significant clinical efficacy in heavily pretreated CML patients, including those with the T315I mutation.[4][8]

GNF-2

GNF-2 was the first well-characterized non-ATP competitive inhibitor of Bcr-Abl.[5][12] It served as a crucial tool to validate the myristoyl pocket as a druggable target and establish the mechanism of allosteric inhibition.[13]

| Inhibitor | Target | Binding Affinity (Kd) | Cellular IC50 (Ba/F3 p210) | Cellular IC50 (K562) | Reference |

| Asciminib (ABL001) | Bcr-Abl Myristoyl Pocket | 0.5 - 0.8 nM | 1 - 10 nM | 1 - 10 nM | [6][7] |

| GNF-2 | Bcr-Abl Myristoyl Pocket | Not widely reported | 138 nM | 273 nM | [12][14] |

| GNF-5 (analog of GNF-2) | Bcr-Abl Myristoyl Pocket | Not widely reported | Similar to GNF-2 | Not specified | [5] |

| Inhibitor | Effect on Bcr-Abl Phosphorylation (Cellular IC50) | Activity against T315I Mutant | Reference |

| Asciminib (ABL001) | Potent inhibition in nM range | Yes | [4][7] |

| GNF-2 | 267 nM | No (as single agent) | [12][14] |

| GNF-5 (in combination with Nilotinib) | Not specified | Yes (synergistic inhibition) | [5] |

Experimental Protocols

Characterizing allosteric inhibitors requires a suite of biochemical, biophysical, and cell-based assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]

Protocol Outline:

-

Preparation:

-

Purify the recombinant Bcr-Abl kinase domain protein. Perform quality control using techniques like Differential Scanning Calorimetry (DSC) to ensure protein stability.[15]

-

Prepare a concentrated solution of the allosteric inhibitor (e.g., Asciminib) in a buffer identical to the protein buffer to minimize heats of dilution.

-

Thoroughly degas both protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the Bcr-Abl protein solution into the sample cell of the calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the inhibitor into the protein solution. The instrument measures the heat change after each injection.

-

-

Data Analysis:

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells. It is used to determine the IC50 value of an inhibitor in Bcr-Abl-dependent cell lines.

Protocol Outline:

-

Cell Culture:

-

Culture Bcr-Abl-positive cell lines (e.g., Ba/F3 p210, K562) and a Bcr-Abl-negative control cell line in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well opaque-walled plate at a predetermined density.

-

Prepare a serial dilution of the allosteric inhibitor in the culture medium.

-

Add the inhibitor dilutions to the appropriate wells. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

-

Data Acquisition:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot for Bcr-Abl Phosphorylation

This technique is used to assess the inhibitor's ability to block Bcr-Abl autophosphorylation and the phosphorylation of its downstream substrates, such as STAT5 or CrkL.

Protocol Outline:

-

Cell Treatment and Lysis:

-

Treat Bcr-Abl-positive cells (e.g., KCL-22) with various concentrations of the allosteric inhibitor for a short period (e.g., 1-2 hours).[7]

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl) or a phosphorylated downstream target (e.g., anti-phospho-STAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for total Bcr-Abl or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

-

Signaling Pathways and Mechanisms

Bcr-Abl Downstream Signaling

Bcr-Abl's constitutive kinase activity leads to the activation of multiple downstream signaling pathways that drive CML pathogenesis. These pathways promote cell proliferation and inhibit apoptosis.[1][3] Key pathways include:

-

RAS/RAF/MEK/ERK Pathway: Primarily involved in cell proliferation.[3][18]

-

PI3K/AKT/mTOR Pathway: A crucial survival pathway that inhibits apoptosis.[3][18][19]

-

JAK/STAT Pathway: Particularly STAT5, which is involved in both proliferation and survival.[20]

Mechanism of Allosteric Inhibition

The diagram below illustrates how an allosteric inhibitor restores the auto-inhibited state of the Bcr-Abl kinase.

Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a novel allosteric inhibitor follows a logical progression from initial screening to in-depth cellular and biophysical characterization.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. youtube.com [youtube.com]

- 10. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. the-specificity-of-asciminib-a-potential-treatment-for-chronic-myeloid-leukemia-as-a-myristate-pocket-binding-abl-inhibitor-and-analysis-of-its-interactions-with-mutant-forms-of-bcr-abl1-kinase - Ask this paper | Bohrium [bohrium.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ashpublications.org [ashpublications.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bcr-Abl Inhibition via the Myristoyl Pocket

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of a novel class of Bcr-Abl inhibitors that function by targeting the myristoyl pocket. As the term "Bcr-Abl Inhibitor II" is not a standard nomenclature, this document will focus on the most clinically advanced and well-characterized agent in this class, Asciminib (ABL001) , as a representative example. This allosteric inhibitor offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).

Introduction to Bcr-Abl and Myristoyl Pocket Inhibition

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the Bcr-Abl fusion protein. This constitutively active tyrosine kinase is the primary driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1] First and second-generation TKIs, which compete with ATP for the kinase domain's active site, have revolutionized treatment for these malignancies.[1] However, the emergence of resistance, often through mutations in the ATP-binding site (most notably the T315I "gatekeeper" mutation), and off-target effects remain significant clinical challenges.

A novel therapeutic strategy involves the allosteric inhibition of Bcr-Abl by targeting the myristoyl pocket on the C-lobe of the kinase domain.[2] In the native c-Abl protein, the N-terminal myristoyl group binds to this pocket, inducing a conformational change that locks the kinase in an inactive state.[3] The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to the loss of this natural autoinhibitory mechanism and resulting in constitutive kinase activity.[1][3]

Asciminib (ABL001) is a first-in-class "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[4] It mimics the function of the myristoyl group, binding to the myristoyl pocket and stabilizing an inactive conformation of the Bcr-Abl kinase.[3][5] This distinct mechanism of action allows Asciminib to be effective against Bcr-Abl variants with mutations that confer resistance to ATP-competitive TKIs.[2][6]

Mechanism of Action of Asciminib

Asciminib functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distant from the active site to regulate its activity. The binding of Asciminib to the myristoyl pocket induces a conformational change that restores the natural autoinhibition of the Abl kinase domain.[3][5] This prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive leukemic cell proliferation and survival.

Because Asciminib does not bind to the ATP pocket, it remains effective against mutations that directly impede the binding of ATP-competitive inhibitors, including the highly resistant T315I mutation.[2][6] Furthermore, preclinical studies have shown that combining Asciminib with an ATP-competitive TKI can lead to synergistic effects and suppress the emergence of resistance.[3][7]

Quantitative Data

The potency and pharmacokinetic profile of Asciminib have been characterized in various preclinical and clinical studies.

Table 1: In Vitro Potency and Binding Affinity of Asciminib

| Parameter | Value | Cell Line / Assay Condition | Reference |

| Binding Affinity (Kd) | 0.5 - 0.8 nM | Biophysical studies with ABL1 | [5] |

| IC50 (Wild-Type Bcr-Abl) | 0.9 nM | KCL-22 cells | [7] |

| 4.9 nM | K562 cells | [8] | |

| 121 nM (Imatinib) | K562 cells (for comparison) | [8] | |

| GI50 (Wild-Type Bcr-Abl) | 150 nM | Luc-Ba/F3 BCR-ABLwt cells | [6] |

| IC50 (T315I Mutant Bcr-Abl) | 1.8 µM | Luc-Ba/F3 BCR-ABLT315I cells | [6] |

| IC50 (Imatinib-Resistant) | 13.2 - 26.1 nM | Imatinib-resistant K562 cells | [8] |

Table 2: Human Pharmacokinetic Properties of Asciminib

| Parameter | Value | Condition | Reference |

| Absolute Bioavailability (F) | ~73% | Fasted state | [4][9] |

| Time to Cmax | 2.0 - 3.0 hours | Single dose | |

| Apparent Terminal Half-life (t1/2) | 7 - 15 hours | Across studies | [4][9] |

| Apparent Clearance (CL/F) | 6.31 L/h | [4][9] | |

| Apparent Volume of Distribution (Vd/F) | 111 L | [4][9] | |

| Plasma Protein Binding | 97.3% | [4][9] | |

| Metabolism | Primarily CYP3A4-mediated oxidation and UGT-mediated glucuronidation | [4][9] | |

| Recommended Dose (CML-CP without T315I) | 80 mg total daily dose (e.g., 40 mg twice daily or 80 mg once daily) | [9] | |

| Recommended Dose (CML-CP with T315I) | 200 mg twice daily | [9] |

Experimental Protocols

Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay is used to determine the concentration of an inhibitor required to inhibit 50% of cell growth (IC50 or GI50) in Bcr-Abl-dependent cell lines.

Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[10] When Ba/F3 cells are stably transfected with the Bcr-Abl gene, they become IL-3 independent, as their proliferation is now driven by the constitutive activity of the Bcr-Abl kinase.[10][11] Inhibition of Bcr-Abl by a compound will thus lead to a dose-dependent decrease in cell viability.

Materials:

-

Ba/F3 cells stably expressing wild-type or mutant Bcr-Abl

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well sterile, clear-bottom cell culture plates

-

Test compound (e.g., Asciminib) dissolved in DMSO

-

Cell viability reagent (e.g., WST-1, CellTiter-Glo)

-

Hemocytometer and Trypan Blue

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Culture: Culture the Bcr-Abl-expressing Ba/F3 cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.

-

Cell Seeding:

-

Count the cells using a hemocytometer and assess viability with Trypan Blue.

-

Dilute the cells in fresh media to a concentration of 30,000 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate (3,000 cells/well).[12]

-

-

Compound Preparation and Dosing:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM.

-

Further dilute these DMSO stocks 10-fold in RPMI-1640 media.[12]

-

Add 1 µL of the diluted compound to each well in triplicate.[12] The final DMSO concentration should be ≤ 0.1%. Include DMSO-only wells as a negative control.

-

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.[12]

-

Viability Assessment:

-

Add 10 µL of WST-1 reagent (or equivalent) to each well.[12]

-

Incubate for 0.5 - 2 hours, or as per the manufacturer's instructions.

-

Measure the absorbance (e.g., at 450 nm for WST-1) or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence (media-only wells).

-

Normalize the data to the DMSO-treated control wells (representing 100% viability).

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding

NMR spectroscopy can be used to confirm the binding of an inhibitor to its target protein and to determine the binding affinity (Kd).

Principle: Chemical Shift Perturbation (CSP) is a common NMR method for studying protein-ligand interactions. It involves acquiring 2D 1H-15N HSQC spectra of an isotopically labeled protein in the absence and presence of a ligand. Changes in the chemical shifts of specific amino acid residues upon ligand addition indicate which residues are involved in or affected by the binding event.

Materials:

-

Purified, isotopically labeled (15N) Abl kinase domain protein.

-

NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0, with 10% D2O).

-

Test compound (e.g., Asciminib) dissolved in a deuterated solvent (e.g., DMSO-d6).

-

NMR spectrometer with a cryoprobe.

-

NMR tubes.

Procedure:

-

Protein Preparation: Express and purify 15N-labeled Abl kinase domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-200 µM).

-

NMR Sample Preparation: Prepare a sample of the 15N-labeled protein in NMR buffer in an NMR tube.

-

Data Acquisition (Apo Protein): Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference (apo) state.

-

Titration:

-

Prepare a concentrated stock solution of the ligand (Asciminib) in the same NMR buffer (containing the deuterated solvent).

-

Add small aliquots of the ligand stock solution to the protein sample in the NMR tube.

-

After each addition, gently mix and allow the sample to equilibrate.

-

Acquire a 2D 1H-15N HSQC spectrum at each titration point (e.g., ligand:protein molar ratios of 0.2:1, 0.5:1, 1:1, 2:1, 5:1, etc.).

-

-

Data Processing and Analysis:

-

Process all spectra identically using software like NMRPipe.

-

Overlay the spectra from the titration series.

-

Identify backbone amide peaks that shift or broaden upon addition of the ligand. These are the perturbed residues.

-

Calculate the weighted-average chemical shift difference for each perturbed residue at each titration point.

-

Plot the chemical shift changes against the ligand concentration and fit the data to a binding isotherm equation to determine the dissociation constant (Kd).

-

Bcr-Abl Signaling Pathways

Bcr-Abl is a constitutively active kinase that activates numerous downstream signaling pathways, leading to increased cell proliferation, decreased apoptosis, and altered cell adhesion. Key pathways include:

-

RAS/MAPK Pathway: Bcr-Abl activates the RAS/RAF/MEK/ERK pathway, which promotes cell cycle progression and proliferation.[13]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and growth. Bcr-Abl activates PI3K, which in turn activates AKT, leading to the inhibition of pro-apoptotic proteins (like Bad) and activation of mTOR.[13][14]

-

JAK/STAT Pathway: Bcr-Abl can phosphorylate and activate STAT proteins (especially STAT5), which then translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.

By allosterically inhibiting the kinase activity of Bcr-Abl, Asciminib effectively shuts down these oncogenic signaling cascades, leading to the suppression of leukemic cell growth and the induction of apoptosis. This targeted approach, with its unique mechanism of action, represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients with resistance to conventional TKIs.

References

- 1. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1 | Scilit [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics | Clinical Pharmacology of Asciminib: A Review | springermedicine.com [springermedicine.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. Population pharmacokinetic modeling of asciminib in support of exposure-response and ethnic sensitivity analyses in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. certara.com [certara.com]

Bcr-Abl Inhibitor II: An In-Depth Technical Guide to its Effect on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bcr-Abl Inhibitor II, a potent ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. The document details its mechanism of action, its effects on critical downstream signaling pathways, and methodologies for its evaluation.

Introduction to Bcr-Abl and Targeted Inhibition

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. The constitutive kinase activity of Bcr-Abl drives aberrant proliferation and survival of hematopoietic cells through the activation of a complex network of downstream signaling pathways. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy.

This compound (CAS 607702-99-8), with the chemical name 4-Fluoro-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a cell-permeable compound that targets the ATP-binding site of the Abl kinase domain.[1] This guide will focus on the effects of this inhibitor on the key signaling cascades regulated by Bcr-Abl.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the Abl kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on Bcr-Abl itself (autophosphorylation) and on its downstream substrates. This blockade of catalytic activity is the primary mechanism by which the inhibitor exerts its anti-leukemic effects. It has been shown to effectively inhibit the phosphorylation of Tyr245 on Bcr-Abl in cellular assays.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Target | Parameter | Value | Reference |

| Abl Kinase | K_i | 44 nM | [1] |

| c-Src Kinase | K_i | 354 nM | [1] |

Effect on Bcr-Abl Downstream Signaling Pathways

Inhibition of Bcr-Abl kinase activity by this compound is expected to modulate several critical downstream signaling pathways that are essential for the malignant phenotype of CML cells. The primary pathways affected include the JAK-STAT, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.

JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade downstream of Bcr-Abl. Bcr-Abl constitutively activates STAT5, a key transcription factor that promotes the expression of genes involved in cell proliferation and survival, such as Cyclin D1 and Bcl-xL.[2][3] Inhibition of Bcr-Abl by this compound is anticipated to lead to a significant reduction in the phosphorylation of STAT5 at Tyr694, thereby inhibiting its transcriptional activity.

CrkL Adaptor Protein

CrkL is a prominent substrate of Bcr-Abl, and its phosphorylation is a reliable biomarker of Bcr-Abl kinase activity in CML cells.[4] Phosphorylated CrkL acts as an adaptor protein, recruiting other signaling molecules to propagate the oncogenic signal. Treatment with a potent Bcr-Abl inhibitor would lead to a dose-dependent decrease in CrkL phosphorylation.

PI3K/Akt and Ras/Raf/MEK/ERK Pathways

Bcr-Abl also activates the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to cell survival and proliferation. While specific data for this compound is unavailable, inhibition of the central Bcr-Abl oncoprotein would logically lead to the deactivation of these crucial downstream cascades.

Visualizing the Impact of this compound

Bcr-Abl Downstream Signaling Pathway

Caption: Bcr-Abl downstream signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Evaluating Inhibitor Efficacy

Caption: A typical experimental workflow to assess the efficacy of this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: K562 or other Bcr-Abl positive cell lines (e.g., KU812, MEG-01).

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phosphorylated Proteins

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for desired time points (e.g., 2, 6, 24 hours).

-

Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr245), phospho-STAT5 (Tyr694), phospho-CrkL (Tyr207), and total protein controls overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Bcr-Abl Kinase Assay

-

Reaction Mixture: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), a specific Bcr-Abl substrate (e.g., GST-CrkL), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding recombinant Bcr-Abl enzyme or cell lysate containing active Bcr-Abl.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and detect substrate phosphorylation using methods such as:

-

Western Blotting: with a phospho-specific antibody.

-

ELISA: using a phospho-specific antibody for detection.

-

Radiometric Assay: using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed Bcr-Abl positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, using appropriate software.

Conclusion

This compound is a potent inhibitor of the Bcr-Abl kinase, targeting the ATP-binding site to block its catalytic activity. This inhibition leads to the downregulation of key downstream signaling pathways, including the JAK-STAT and CrkL pathways, ultimately resulting in the suppression of proliferation and survival of Bcr-Abl positive leukemic cells. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other Bcr-Abl inhibitors in a research setting. Further studies are warranted to fully elucidate the specific quantitative effects of this compound on the intricate network of Bcr-Abl downstream signaling.

References

- 1. This compound - CAS 607702-99-8 - Calbiochem | 197223 [merckmillipore.com]

- 2. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL Affects STAT5A and STAT5B Differentially - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Bcr-Abl Inhibitor II (AG-957): A Technical Guide to its Role in CML Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the Bcr-Abl fusion gene. The constitutively active Bcr-Abl tyrosine kinase is the pathogenic driver of CML, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Bcr-Abl Inhibitor II, also known as Tyrphostin AG-957, a tyrosine kinase inhibitor with demonstrated activity against the Bcr-Abl oncoprotein. We will explore its mechanism of action, its impact on CML cell signaling, and provide detailed experimental protocols for its characterization.

Introduction to Bcr-Abl and CML Pathogenesis

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells in CML.[1] Its unregulated kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation, resistance to apoptosis, and altered cell adhesion.[2] Key signaling cascades aberrantly activated by Bcr-Abl include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways collectively contribute to the leukemic phenotype by promoting cell cycle progression, inhibiting programmed cell death, and fostering genomic instability.

Bcr-Abl inhibitors, such as the first-in-class drug Imatinib, have revolutionized the treatment of CML by targeting the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity.[3] However, the emergence of drug resistance, often due to point mutations in the kinase domain, has necessitated the development of second and third-generation inhibitors.[4] this compound (AG-957) is a tyrphostin-class tyrosine kinase inhibitor that has been investigated for its anti-Bcr-Abl activity.

This compound (AG-957): Mechanism of Action

This compound (AG-957) functions as a competitive inhibitor of the Bcr-Abl tyrosine kinase. While it is considered a broader tyrosine kinase inhibitor compared to more specific agents like Imatinib, it has been shown to effectively inhibit Bcr-Abl autophosphorylation.[5][6] The primary mechanism of action involves the down-regulation of the p210 Bcr-Abl oncoprotein, which in turn leads to the induction of apoptosis in CML cells.[5] Studies have demonstrated that treatment of CML cell lines with AG-957 results in a dose- and time-dependent decrease in Bcr-Abl protein levels, followed by the activation of the intrinsic apoptotic pathway, characterized by mitochondrial cytochrome c release and subsequent activation of caspase-9 and caspase-3.[5][7]

Furthermore, AG-957 has been observed to restore normal β1 integrin-mediated adhesion in CML progenitor cells, a function that is typically disrupted by Bcr-Abl activity.[8][9] This suggests that beyond its direct pro-apoptotic effects, AG-957 may also play a role in normalizing the interaction of CML cells with the bone marrow microenvironment.

Quantitative Data for this compound (AG-957)

The following table summarizes the key quantitative data reported for this compound (AG-957) in the context of CML.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p210 Bcr-Abl Autokinase Activity) | 2.9 µM | In vitro kinase assay | [10] |

| IC50 (Granulocyte Colony-Forming Cells - CML) | 7.3 µM | Primary CML cells | [7] |

| IC50 (Granulocyte Colony-Forming Cells - Normal) | >20 µM | Normal progenitor cells | [7] |

| IC50 (Granulocyte/Macrophage Colony-Forming Cells - CML) | 5.3 µM | Primary CML cells | [7] |

| IC50 (Granulocyte/Macrophage Colony-Forming Cells - Normal) | >20 µM | Normal progenitor cells | [7] |

| Effective Concentration for Apoptosis Induction | 5-20 µM | K562 cells | [5] |

| Concentration for Inhibition of DNA Synthesis (60%) | 20 µM | K562 cells | [10] |

Signaling Pathways and Experimental Workflows

Bcr-Abl Downstream Signaling Pathway

The diagram below illustrates the major signaling pathways activated by the Bcr-Abl oncoprotein in CML and the point of intervention for Bcr-Abl inhibitors.

References

- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tyrphostin-ag957-a-tyrosine-kinase-inhibitor-with-anti-bcr-abl-tyrosine-kinase-activity-restores-1-integrin-mediated-adhesion-and-inhibitory-signaling-in-chronic-myelogenous-leukemia-hematopoietic-progenitors - Ask this paper | Bohrium [bohrium.com]

- 10. medchemexpress.com [medchemexpress.com]

The Evolving Landscape of Bcr-Abl Inhibition in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a subtype of ALL characterized by the Bcr-Abl fusion oncoprotein. This constitutively active tyrosine kinase drives leukemogenesis, making it a prime therapeutic target. This technical guide provides an in-depth overview of second-generation Bcr-Abl inhibitors, their mechanism of action, resistance patterns, and the experimental methodologies crucial for their preclinical and clinical evaluation.

Mechanism of Action of Second-Generation Bcr-Abl Inhibitors

Second-generation TKIs, including dasatinib, nilotinib, and bosutinib, were developed to overcome the resistance observed with the first-generation inhibitor, imatinib. These inhibitors are ATP-competitive, binding to the ATP-binding pocket of the Abl kinase domain of the Bcr-Abl protein. This binding action prevents the transfer of phosphate from ATP to tyrosine residues on various downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.

dot

Caption: Bcr-Abl Signaling Pathways in Ph+ ALL.

Quantitative Analysis of Second-Generation TKI Potency

The efficacy of second-generation TKIs varies against wild-type Bcr-Abl and its numerous mutant forms that confer resistance to imatinib. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of these inhibitors.

| Bcr-Abl Mutant | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |

| Wild-type | 0.25 - 1.1 | 15 - 30 | 1.2 - 20 |

| P-loop | |||

| G250E | 2.5 - 10 | 100 - 500 | 20 - 100 |

| Q252H | 0.5 - 2 | 30 - 100 | 10 - 50 |

| Y253F/H | 1 - 5 | 200 - 1000 | 20 - 100 |

| E255K/V | 2.5 - 10 | 500 - 2000 | 50 - 200 |

| Gatekeeper | |||

| T315I | >500 | >3000 | >1000 |

| Other | |||

| F317L/V | 1 - 5 | 30 - 100 | 20 - 100 |

| M351T | 0.5 - 2 | 15 - 50 | 10 - 50 |

| F359V/C/I | 1 - 5 | 100 - 500 | 20 - 100 |

Note: IC50 values are approximate and can vary based on the specific assay conditions and cell lines used.

Mechanisms of Resistance

Despite the increased potency of second-generation TKIs, resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized as Bcr-Abl dependent or Bcr-Abl independent.

dot

Caption: Mechanisms of Resistance to Bcr-Abl Inhibitors.

Experimental Protocols

Rigorous preclinical evaluation is essential for the development of novel Bcr-Abl inhibitors. The following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Bcr-Abl Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Biotinylated peptide substrate (e.g., Abltide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Test compound dilutions

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a detectable molecule (e.g., HRP)

-

Detection substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Coat streptavidin plates with the biotinylated peptide substrate and wash to remove unbound peptide.

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

Add the test compound dilutions to the wells of the peptide-coated plate.

-

Add recombinant Bcr-Abl enzyme to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Wash the plate to remove unbound components.

-

Add the phospho-tyrosine specific antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on Ph+ ALL cells.

Materials:

-

Ph+ ALL cell line (e.g., SUP-B15, TOM-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed Ph+ ALL cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Bcr-Abl Signaling

Objective: To analyze the effect of a compound on the phosphorylation of Bcr-Abl and its downstream targets.

Materials:

-

Ph+ ALL cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL, anti-Bcr-Abl, anti-CrkL, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat Ph+ ALL cells with the test compound at various concentrations and for different durations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Ph+ ALL Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of Ph+ ALL.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Ph+ ALL cell line (e.g., SUP-B15)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Inject Ph+ ALL cells intravenously or subcutaneously into immunocompromised mice.

-

Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis) or tumor growth.

-

Once the disease is established (e.g., palpable tumors or detectable leukemic cells in peripheral blood), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route.

-

Monitor tumor volume (for subcutaneous models) and animal well-being regularly.

-

At the end of the study, euthanize the mice and collect tissues (e.g., tumor, bone marrow, spleen) for further analysis (e.g., histology, western blotting, flow cytometry).

-

Analyze the data to determine the effect of the compound on tumor growth and survival.

dot

Caption: Preclinical Evaluation Workflow for Bcr-Abl Inhibitors.

Conclusion